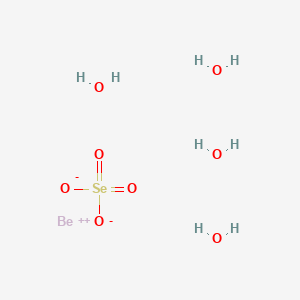

Beryllium selenate tetrahydrate

Description

Properties

IUPAC Name |

beryllium;selenate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H2O4Se.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCMVCMLGMQKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].O.O.O.O.[O-][Se](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeH8O8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721091 | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-31-3 | |

| Record name | Beryllium selenate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium selenate--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM SELENATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVV5T0Y2LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies

Solution-Based Crystallization Techniques

The formation of beryllium selenate (B1209512) tetrahydrate from aqueous solutions is a common and well-documented approach. This method relies on the controlled crystallization from a supersaturated solution, which can be achieved through neutralization reactions followed by carefully managed evaporation.

Neutralization Reactions for Beryllium Selenate Tetrahydrate Formation

The synthesis of this compound can be initiated through the neutralization of a beryllium-containing base with selenic acid. uctm.edu A frequently employed method involves the reaction of beryllium oxide (BeO) or beryllium hydroxide (B78521) with a dilute solution of selenic acid (H₂SeO₄). uctm.eduuctm.edu This acid-base reaction yields a solution of beryllium selenate. The reaction is typically carried out at a moderately elevated temperature, around 50-60°C, to facilitate the dissolution of the beryllium precursor and promote the reaction kinetics. uctm.edu

The resulting aqueous solution contains beryllium and selenate ions, which, upon concentration, will crystallize as this compound. The fundamental reaction can be represented as:

BeO + H₂SeO₄ + 3H₂O → BeSeO₄·4H₂O

Similarly, using beryllium hydroxide, the reaction is:

Be(OH)₂ + H₂SeO₄ + 2H₂O → BeSeO₄·4H₂O

Controlled Evaporation and Crystallization Strategies

Following the neutralization reaction, the next critical step is the crystallization of this compound from the solution. This is typically achieved through controlled evaporation of the solvent (water). The rate of evaporation is a crucial parameter that influences the size and quality of the resulting crystals. Slow evaporation at room temperature is a common strategy to obtain well-formed, single crystals suitable for structural analysis. mdpi.com

The solubility of beryllium selenate is a key factor in this process. After the initial synthesis, the crystals can be separated from the mother liquor by filtration, washed with a solvent in which the compound is sparingly soluble, such as alcohol, and then air-dried. uctm.edu

Co-crystallization Processes in Multicomponent Systems

The crystallization of this compound can be significantly influenced by the presence of other salts in the solution. Studying these multicomponent systems is essential for understanding the formation of double salts and for defining the conditions under which pure this compound can be obtained.

Ternary Phase Equilibria and Crystallization Fields (e.g., BeSeO₄-H₂SeO₄-H₂O, BeSeO₄-MSeO₄-H₂O systems)

The solubility diagram of the ternary system BeSeO₄-H₂SeO₄-H₂O at 25°C reveals the conditions under which different hydrated forms of beryllium selenate can crystallize. uctm.edu Studies have shown that in this particular system, only the tetrahydrate form, BeSeO₄·4H₂O, crystallizes. uctm.edu The high solubility of beryllium selenate and the resulting lower vapor pressure over its solutions are thought to be the reasons why only this specific hydrate (B1144303) is formed under these conditions. uctm.edu

In systems containing another metal selenate (MSeO₄), such as those of cobalt, nickel, copper, and zinc, the crystallization behavior becomes more complex. The solubility diagrams of these BeSeO₄-MSeO₄-H₂O systems at 25°C are typically of a simple eutonic type, with two branches corresponding to the crystallization of the individual simple salts. uctm.edu The width of the crystallization field for BeSeO₄·4H₂O is influenced by the solubility of the co-crystallizing metal selenate. uctm.edu For instance, in systems with less soluble selenates like those of nickel and copper, the crystallization field for this compound is narrower. uctm.edu

Below is a table summarizing the nature of the solubility curves in various ternary systems containing beryllium selenate.

| System | Type | Crystallizing Phases | Reference |

| BeSeO₄-H₂SeO₄-H₂O | Simple | BeSeO₄·4H₂O | uctm.edu |

| BeSeO₄-CoSeO₄-H₂O | Eutonic | BeSeO₄·4H₂O, CoSeO₄·nH₂O | uctm.edu |

| BeSeO₄-NiSeO₄-H₂O | Eutonic | BeSeO₄·4H₂O, NiSeO₄·nH₂O | uctm.edu |

| BeSeO₄-CuSeO₄-H₂O | Eutonic | BeSeO₄·4H₂O, CuSeO₄·nH₂O | uctm.edu |

| BeSeO₄-ZnSeO₄-H₂O | Eutonic | BeSeO₄·4H₂O, ZnSeO₄·nH₂O | uctm.edu |

Formation of Mixed Beryllium-Alkali Metal Selenate Hydrates

When beryllium selenate is co-crystallized with alkali metal selenates, new double salts can be formed. A notable example is the formation of potassium beryllium selenate dihydrate, K₂Be(SeO₄)₂·2H₂O, from the BeSeO₄-K₂SeO₄-H₂O system. uctm.eduresearchgate.net This compound crystallizes over a wide concentration range. researchgate.netresearchgate.net Similarly, the study of the (NH₄)₂SeO₄–BeSeO₄–H₂O system has led to the synthesis of ammonium (B1175870) beryllium selenate dihydrate, (NH₄)₂Be(SeO₄)₂·2H₂O. researchgate.net These mixed-cation selenates represent a distinct class of compounds with unique crystal structures.

The formation of these double salts is a result of complex formation processes occurring in the ternary solutions. uctm.edu The specific alkali metal ion present influences the inter- and intramolecular interactions within the crystal lattice. uctm.edu

Optimization of Synthesis Parameters for Crystalline Purity and Yield

Achieving high purity and yield of this compound requires careful control over several synthesis parameters. The temperature of the neutralization reaction, the rate of evaporation, and the composition of the crystallization solution are all critical factors.

Systematic investigation of these parameters is necessary to optimize the synthesis process. For instance, maintaining the temperature during neutralization ensures complete reaction without decomposition. uctm.edu The choice of evaporation strategy, such as slow evaporation versus rapid heating, will determine the crystalline quality, with slower methods generally favoring larger, more perfect crystals.

In multicomponent systems, understanding the phase diagram is paramount for isolating pure this compound. By carefully controlling the concentrations of the constituent salts, it is possible to operate within the crystallization field of the desired compound, thereby avoiding the co-precipitation of other phases.

Crystallographic Investigations and Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of crystalline materials. Its application to beryllium selenate (B1209512) tetrahydrate has yielded a comprehensive understanding of its crystal lattice and the spatial relationship between its constituent atoms.

Studies have unequivocally established that beryllium selenate tetrahydrate crystallizes in the orthorhombic crystal system. researchgate.netresearchgate.netuctm.edu This system is characterized by three unequal crystallographic axes that are mutually perpendicular. Further analysis has identified the specific space group as Cmca. researchgate.netresearchgate.netuctm.edu The Cmca space group imposes certain symmetry operations on the arrangement of atoms within the unit cell, leading to a highly ordered structure. The crystal structure is composed of isolated Be(H₂O)₄ and SeO₄ tetrahedra. researchgate.netimedpub.com

Precise determination of the unit cell dimensions and lattice constants is crucial for a complete structural description. For this compound, these parameters have been refined with a high degree of accuracy. At a temperature of 295 K, the following lattice constants have been reported:

| Parameter | Value (Å) |

| a | 11.920(1) |

| b | 11.449(1) |

| c | 10.764(1) |

Data sourced from single-crystal X-ray diffraction analysis at 295 K. researchgate.netresearchgate.net

The volume of the unit cell (V) has been calculated to be 1468.8 ų, and each unit cell (Z) contains 8 formula units of BeSeO₄·4H₂O. researchgate.netuctm.edu Interestingly, it has been observed that, contrary to typical behavior, the cell volume, along with the mean Be-O and Se-O distances, increases as the temperature decreases. researchgate.netresearchgate.net

A detailed examination of the interatomic distances and angles within the Be(H₂O)₄ and SeO₄ tetrahedra reveals key features of the compound's bonding environment.

The beryllium atom is coordinated to four oxygen atoms from the water molecules, forming a [Be(H₂O)₄]²⁺ cation. The selenate anion (SeO₄²⁻) also adopts a tetrahedral geometry with the selenium atom at the center.

| Bond | Average Bond Length (Å) |

| Be-O | 1.609 |

| Se-O | 1.631 |

These values represent the mean interatomic distances and are consistent with established crystal-chemical principles. uctm.edu

Hydrogen Bonding Network Characterization

The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. These interactions play a pivotal role in linking the isolated Be(H₂O)₄ and SeO₄ polyhedra.

The [Be(H₂O)₄]²⁺ and SeO₄²⁻ tetrahedra are interconnected primarily through strong hydrogen bonds. researchgate.netimedpub.com The oxygen atoms of the water molecules (Ow) act as hydrogen bond donors, forming bonds with the oxygen atoms of the selenate groups. The lengths of these hydrogen bonds (Ow···O) are a critical indicator of their strength. In this compound, these distances range from 2.619 Å to 2.661 Å. researchgate.netimedpub.com The compound contains three crystallographically distinct water molecules: H₂O(1) and H₂O(2) are in Cₛ(yz) site symmetry, while H₂O(3) is in C₁ site symmetry, and all are involved in donating very strong hydrogen bonds. uctm.edu

The formation of remarkably strong hydrogen bonds in this compound is attributed to the high ionic potential of the beryllium ion (Be²⁺). researchgate.netresearchgate.netuctm.edu This phenomenon is known as a synergetic effect. researchgate.netresearchgate.netuctm.edu The small size and +2 charge of the beryllium ion lead to strong Be-OH₂ interactions. researchgate.net This strong coordination polarizes the O-H bonds of the water molecules, increasing their acidity and enhancing their ability to act as hydrogen bond donors. uctm.edu Consequently, the hydrogen bonds formed between the coordinated water molecules and the selenate anions are significantly stronger than what would be expected in the absence of the highly polarizing Be²⁺ cation. researchgate.netresearchgate.netuctm.edu Infrared spectroscopic studies have confirmed the presence of these very strong hydrogen bonds. researchgate.netresearchgate.net The strength of these bonds is also evidenced by the higher enthalpy of dehydration for BeSeO₄·4H₂O compared to its sulfate (B86663) analog, BeSO₄·4H₂O, indicating stronger hydrogen bonding in the selenate compound. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) Spectroscopy

Infrared spectroscopy of beryllium selenate (B1209512) tetrahydrate reveals a complex spectrum arising from the vibrations of the selenate (SeO₄²⁻) ions, the hydrated beryllium cation [Be(H₂O)₄]²⁺, and the librational modes of the water molecules. The high ionic potential of the Be²⁺ ion leads to strong interactions with the water molecules, significantly influencing the vibrational frequencies. researchgate.netuctm.edu

The free selenate ion possesses tetrahedral (Td) symmetry and has four fundamental modes of vibration: the symmetric stretching (ν₁), the symmetric bending (ν₂), the asymmetric stretching (ν₃), and the asymmetric bending (ν₄) modes. In the crystal lattice of beryllium selenate tetrahydrate, the site symmetry of the SeO₄²⁻ ions is lowered, which can lead to the splitting of degenerate modes and the activation of modes that are IR-inactive in Td symmetry. uctm.edu

The infrared spectra of beryllium compounds, including the selenate, are discussed in relation to the normal vibrations of the SeO₄²⁻ ions. researchgate.net In BeSeO₄·4H₂O, the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes of the selenate tetrahedra are of particular interest. The ν₃ modes typically appear in the higher frequency region of the selenate vibrations, while the ν₄ modes are found at lower frequencies. The degree of splitting of these bands provides information about the distortion of the selenate tetrahedra from ideal Td symmetry within the crystal structure. uctm.edu Structural data indicates that the SeO₄ tetrahedra in this compound have similar Se-O bond lengths and small differences in the O-Se-O bond angles, suggesting a relatively low level of distortion. uctm.edu

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) in Selenates |

| ν₁ (A₁) | Symmetric Se-O stretch | ~837 |

| ν₂ (E) | Symmetric O-Se-O bend | ~345 |

| ν₃ (F₂) | Asymmetric Se-O stretch | ~875 |

| ν₄ (F₂) | Asymmetric O-Se-O bend | ~432 |

This table presents the typical vibrational modes for a free selenate ion. In the solid state, these frequencies can shift, and degenerate modes may split.

The hydrated beryllium ion exists as a [Be(H₂O)₄]²⁺ tetrahedron in the crystal structure. uctm.edu The vibrations of this "BeO₄" skeleton occur in the lower frequency region of the infrared spectrum. These modes are often coupled with other vibrations, particularly the librations of the water molecules. researchgate.netuctm.edu The BeO₄ skeleton vibrations are typically found in the range of 700-900 cm⁻¹ for the asymmetric stretching mode (ν₃') and around 350 cm⁻¹ for the bending mode (ν₄'). uctm.edu The strong coupling between the BeO₄ skeleton modes and water librations makes definitive assignments challenging, often requiring comparison with the spectra of deuterated and anhydrous analogs. uctm.edu

The water molecules in this compound are integral to its structure, forming the coordination sphere of the beryllium ion and participating in a network of strong hydrogen bonds. researchgate.netuctm.edu The vibrations of these water molecules include stretching (symmetric and asymmetric), bending, and librational modes (rocking, wagging, and twisting). The librational modes, which are hindered rotations, appear in the spectral region below 1000 cm⁻¹ and often overlap and couple with the BeO₄ skeleton vibrations. uctm.eduuctm.edu The strength of the Be-OH₂ interactions and the hydrogen bonding significantly affects the frequencies of these modes. researchgate.netuctm.edu In cases of strongly distorted water molecules, such as those with C₁ site symmetry, twisting modes that are typically inactive in the infrared spectrum can become active. uctm.edu

To probe the strength of the hydrogen bonds, deuteration studies are employed. Specifically, the technique of matrix isolation of HDO molecules in an isotopically dilute sample is used. researchgate.netresearchgate.net This method simplifies the spectrum by decoupling the vibrations of neighboring water molecules, allowing for the direct observation of the uncoupled O-D stretching frequencies (νOD). The shift of the νOD band to a lower frequency (a "red-shift") compared to free water is a direct measure of the strength of the hydrogen bond. uctm.edu

In this compound, the infrared spectrum in the region of the uncoupled OD modes reveals that very strong hydrogen bonds are formed, a characteristic feature of hydrated beryllium salts due to the strong synergetic effect of the Be²⁺ ion. researchgate.netuctm.edu The appearance of only two distinct νOD bands at approximately 2327 cm⁻¹ and 2239 cm⁻¹ instead of the expected four suggests similarities in the Ow···O hydrogen bond distances and strong Be–OH₂ and Ow···OSeO₃ interactions. researchgate.net The formation of these strong hydrogen bonds is attributed to the large ionic potential of the small Be²⁺ ion. researchgate.netresearchgate.net

| Sample | Observed νOD Bands (cm⁻¹) | Interpretation |

| BeSeO₄·4H₂O (matrix-isolated HDO) | 2327 | Strong hydrogen bond |

| BeSeO₄·4H₂O (matrix-isolated HDO) | 2239 | Very strong hydrogen bond |

Raman Spectroscopy of Crystalline this compound

Raman spectroscopy provides complementary information to IR spectroscopy for understanding the vibrational dynamics of crystalline this compound. researchgate.netuctm.edu According to the mutual exclusion rule for centrosymmetric crystals, vibrations that are Raman active may be IR inactive, and vice versa.

Vibrational spectra, including Raman, have been recorded to study the normal vibrations of the different structural motifs in this compound. researchgate.netuctm.edu The Raman spectrum is particularly useful for observing the symmetric stretching mode (ν₁) of the SeO₄²⁻ ion, which is typically very strong in the Raman but weak or forbidden in the IR for a tetrahedral ion. The position and potential splitting of this mode provide insights into the local environment of the selenate ion. core.ac.uk

In the case of this compound, the number of observed bending modes in the Raman spectrum corresponds to the expectation based on the site symmetry of the SeO₄²⁻ ions. researchgate.net This indicates that Raman spectroscopy is a sensitive probe for the crystallographic site symmetry of the selenate group. The Raman spectrum of BeSeO₄·4H₂O has been presented and discussed in the context of the internal modes of the selenate tetrahedra and the lattice vibrations of the BeO₄ tetrahedra. uctm.edu

Correlation between Structural and Vibrational Spectroscopic Data

A strong correlation exists between the structural parameters of this compound, as determined by X-ray diffraction, and its vibrational spectroscopic data obtained from infrared and Raman measurements. uctm.edu This relationship is particularly evident in the influence of interatomic distances and bonding on the vibrational frequencies.

The structure of BeSeO₄·4H₂O is characterized by isolated [Be(H₂O)₄]²⁺ and SeO₄²⁻ tetrahedra linked by hydrogen bonds. uctm.edu The strength of these hydrogen bonds, along with the interactions between the beryllium and oxygen atoms (synergetic effect), significantly influences the vibrational spectra. researchgate.netuctm.edu For instance, the O-H stretching vibrations of the water molecules are sensitive to the hydrogen bond lengths (Ow···O), which range from 2.619 Å to 2.661 Å. uctm.edu

The vibrational spectra, in turn, provide valuable information that complements the structural data. For example, the number and positions of the bands corresponding to the internal vibrations of the SeO₄²⁻ ions can confirm the site symmetry of the selenate group within the crystal lattice. uctm.edu Any distortion from ideal tetrahedral symmetry would be reflected in the splitting of the degenerate vibrational modes (ν₃ and ν₄). uctm.edu

The table below summarizes the key structural and spectroscopic correlations for this compound.

| Structural Feature | Spectroscopic Observation | Reference |

| Orthorhombic Crystal System (Space Group: Cmca) | Splitting of degenerate vibrational modes of SeO₄²⁻ and [Be(H₂O)₄]²⁺ ions. | researchgate.netuctm.edu |

| Isolated [Be(H₂O)₄]²⁺ and SeO₄²⁻ tetrahedra | Distinct sets of internal vibrational modes corresponding to each tetrahedron are observed in the spectra. | uctm.edu |

| Strong Hydrogen Bonding (Ow···O distances: 2.619–2.661 Å) | Shifts in the O-H stretching and bending frequencies of the water molecules. | uctm.edu |

| Coupling of Vibrations | Overlapping bands in the low-frequency region of the spectra due to the interaction between [BeO₄] skeleton vibrations, water librations, and SeO₄²⁻ modes. | uctm.edu |

This interplay between the crystal structure and vibrational dynamics is crucial for a complete understanding of the solid-state properties of this compound.

Thermal Decomposition and Phase Transformation Studies

Thermogravimetric Analysis (TG) of Dehydration Processes

Thermogravimetric (TG) analysis of beryllium selenate (B1209512) tetrahydrate reveals a multi-stage dehydration process. uctm.edu The decomposition typically begins at approximately 50°C and concludes around 270°C, resulting in the formation of anhydrous beryllium selenate (BeSeO₄). uctm.edu Unlike some other hydrated salts, distinct intervals of stability for intermediate hydrates are not clearly observed on the TG curve, suggesting that the dehydration steps may occur consecutively or overlap under typical experimental conditions. uctm.edu The process involves the formation of a dihydrate (BeSeO₄·2H₂O) as an intermediate, which can be prepared by dehydration over P₂O₅ for two weeks. uctm.edu The anhydrous salt is obtained by heating the tetrahydrate to 300°C. uctm.edubsi.gov.in

Differential Thermal Analysis (DTA) of Phase Transitions

Differential thermal analysis (DTA) provides further details into the phase transitions occurring during the thermal decomposition of beryllium selenate tetrahydrate. The DTA curves show endothermic effects that correspond to the stepwise removal of water molecules. uctm.edu These effects are observed at specific temperatures, indicating the energy absorbed during the dehydration process. The DTA data, in conjunction with TG and DTG (derivative thermogravimetry) curves, helps to elucidate the complex nature of the dehydration of BeSeO₄·4H₂O. uctm.edu

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) has been employed to quantify the enthalpy changes associated with the dehydration of this compound and to identify the thermal stability of its various hydrate (B1144303) forms.

Enthalpy of Dehydration Determination

DSC measurements have determined the enthalpy of dehydration (ΔHdeh) for this compound to be 234.0 kJ mol⁻¹. uctm.eduresearchgate.net This value is notably larger than that of the isostructural beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), which has a ΔHdeh of 171.9 kJ mol⁻¹. uctm.eduresearchgate.net The higher enthalpy of dehydration for the selenate compound is attributed to the presence of stronger hydrogen bonds within its crystal structure. uctm.eduresearchgate.net The experimental error for these measurements is reported to be approximately 2-2.5%. uctm.edu

Identification of Thermal Stability Intervals for Hydrate Forms

While TG curves may not show clear plateaus for intermediate hydrates, DSC analysis can sometimes distinguish intervals of stability. uctm.edu For instance, in the analogous beryllium sulfate system, DSC has been able to identify a stability interval for the dihydrate form. uctm.edu Such analysis for this compound contributes to understanding the conditions under which lower hydrates might exist.

Investigations of Subsequent Dehydration Steps

DSC studies, in combination with DTA and TG, reveal the multi-stage nature of the dehydration. uctm.edu For BeSeO₄·4H₂O, the process involves the initial loss of water to form the dihydrate, followed by further dehydration to the anhydrous salt. uctm.edubsi.gov.in The endothermic peaks observed in the DSC thermogram correspond to these successive dehydration events. uctm.edu

Solution Chemistry and Aqueous Phase Behavior

Solubility Diagrams of Beryllium Selenate (B1209512) in Aqueous Systems

Beryllium selenate tetrahydrate is known to be very soluble in water, with a reported solubility of 49.6 g per 100 ml at 20°C. chemicalbook.com The study of its solubility in more complex aqueous systems, such as those containing selenic acid or other salts, provides insight into the conditions that favor the crystallization of specific hydrate (B1144303) forms.

The solubility of beryllium selenate is significantly affected by the concentration of selenic acid in the aqueous solution. Studies of the three-component BeSeO₄ - H₂SeO₄ - H₂O system at 25°C have been conducted to understand this relationship. uctm.edu The equilibrium between the liquid and solid phases in this system is typically reached within two days. uctm.edu

In these systems, only the tetrahydrate form, BeSeO₄·4H₂O, has been observed to crystallize. uctm.edu This is attributed to the lower vapor pressure over the selenate solutions, a consequence of the high solubility of beryllium selenate. uctm.edu Attempts to crystallize lower hydrates by increasing the concentration of selenic acid have been challenging due to experimental difficulties. uctm.edu

The following table presents data from the solubility diagram of the BeSeO₄ - H₂SeO₄ - H₂O system at 25°C, illustrating the composition of the liquid phase from which this compound crystallizes. uctm.edu

Table 1: Solubility in the BeSeO₄ - H₂SeO₄ - H₂O System at 25°C uctm.edu | Liquid Phase Composition (% mass) | Solid Phase Composition | | :--- | :--- | | BeSeO₄ | H₂SeO₄ | | 36.22 | - | BeSeO₄·4H₂O | | 32.69 | 5.35 | BeSeO₄·4H₂O | | 30.29 | 8.80 | BeSeO₄·4H₂O |

This interactive data table is based on the data provided in the text.

The presence of other metal selenates in the aqueous solution can significantly influence the crystallization behavior of this compound. Studies on three-component systems of the type BeSeO₄ - MSeO₄ - H₂O (where M can be Co, Ni, Cu, Zn) at 25°C reveal the formation of distinct crystallization fields for the different solid phases. uctm.edu

The crystallization field for this compound tends to be narrower compared to those of the other metal selenate crystal hydrates. uctm.edu This phenomenon is particularly pronounced when beryllium selenate co-crystallizes with nickel and copper selenates, which are considerably less soluble in water. uctm.edu Consequently, the selenates of nickel and copper crystallize over larger concentration ranges than those of cobalt and zinc. uctm.edu The strong interactions between beryllium ions and water molecules (Be-OH₂), as well as the strong intermolecular interactions between coordinated water molecules and selenate ions (HOH∙∙∙OSeO₃), lead to a decrease in water activity, contributing to the narrower crystallization fields of this compound. uctm.edu

In systems containing alkali metal selenates, the formation of new double salts has been observed. For instance, in the K₂SeO₄ - BeSeO₄ - H₂O system at 25°C, a new compound, K₂Be(SeO₄)₂·2H₂O, crystallizes over a wide concentration range. researchgate.net Similarly, in the (NH₄)₂SeO₄–BeSeO₄–H₂O system at 25 °C, the double salt (NH₄)₂Be(SeO₄)₂·2H₂O is formed. researchgate.net The crystallization of this dihydrate occurs from solutions with specific mass percentages of beryllium selenate and ammonium (B1175870) selenate. researchgate.net

Complex Formation in Aqueous Solutions

In aqueous solutions, the beryllium ion (Be²⁺) exists as a well-defined tetra-aqua complex, [Be(H₂O)₄]²⁺. uctm.eduwikipedia.org This complex is notably stable, and the substitution of the coordinated water molecules by other ligands is not thermodynamically favored, with the exception of strong ligands like fluoride (B91410) and hydroxide (B78521). wikipedia.orgresearchgate.net The chemistry of beryllium in aqueous solutions is largely governed by the hydrolysis of this tetra-aqua ion. wikipedia.orgresearchgate.net

The formation of complex ions is a key factor in the co-crystallization processes observed in ternary solutions containing beryllium selenate and other salts. uctm.eduresearchgate.net For example, the formation of double salts like K₂Be(SeO₄)₂·2H₂O is a result of complex formation processes within the solution. uctm.eduresearchgate.net

Hydration State and Coordination in Solution Environment

The beryllium ion in aqueous solution is characterized by its strong hydration and a consistent coordination number of four, forming a tetrahedral [Be(H₂O)₄]²⁺ complex. researchgate.netrsc.org This strong coordination is a result of the high charge density of the small Be²⁺ ion. uctm.edu The Be-O bond distances within this hydrated ion in solution are reported to be around 1.67 Å. rsc.org

Beyond the primary hydration shell, evidence suggests the presence of a second hydration sphere. rsc.org The strong interaction between the beryllium ion and the water molecules in the first hydration shell (the synergetic effect) leads to an increase in the acidity of these water molecules. uctm.eduuctm.edu This, in turn, promotes strong hydrogen bonding between the water molecules of the first hydration shell and those in the second shell or with the selenate anions. uctm.eduuctm.edu The formation of these strong hydrogen bonds is a defining characteristic of hydrated beryllium salts. uctm.edu

Theoretical and Computational Research Aspects

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular and electronic structure of crystalline solids like beryllium selenate (B1209512) tetrahydrate. While specific DFT studies on BeSeO₄·4H₂O are not extensively documented in publicly available literature, a comprehensive understanding can be derived from computational studies of isostructural and chemically similar compounds, such as beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), and the hydrated beryllium ion, [Be(H₂O)₄]²⁺.

The electronic structure of BeSeO₄·4H₂O is primarily characterized by the ionic interaction between the beryllium cation (Be²⁺) and the selenate anion (SeO₄²⁻), with the tetrahydrate water molecules playing a crucial role in stabilizing the crystal lattice through coordination with the beryllium ion and an extensive network of hydrogen bonds.

Table 1: Predicted Electronic Properties from Analogous Systems

| Property | Predicted Characteristic for BeSeO₄·4H₂O | Basis of Prediction |

|---|---|---|

| Bonding Nature | Primarily ionic between Be²⁺ and SeO₄²⁻, with significant covalent character within the SeO₄²⁻ anion. The Be-O(water) bonds are dative covalent. | Inferred from studies on BeSO₄·4H₂O and general principles of inorganic chemistry. diva-portal.orgacs.org |

| Mulliken Charges | Negative charges are localized on the oxygen atoms of the selenate group and the water molecules. The beryllium atom carries a positive charge, and the selenium atom also has a partial positive charge. | Based on DFT calculations on similar hydrated salt systems. acs.org |

| Highest Occupied Molecular Orbitals (HOMO) | Primarily composed of p-orbitals from the oxygen atoms of the selenate anion and the water molecules. | Inferred from electronic structure calculations of sulfate and other oxyanions. acs.org |

| Lowest Unoccupied Molecular Orbitals (LUMO) | Contributions from the antibonding orbitals of the selenate group and the hydrated beryllium cation. | Inferred from electronic structure calculations of related compounds. |

This table is generated based on theoretical predictions for analogous systems and general quantum chemical principles.

DFT calculations on the isostructural beryllium sulfate tetrahydrate have shown that the electronic density is highly localized on the sulfate group, indicating its anionic character. A similar distribution is expected for the selenate anion in BeSeO₄·4H₂O. The small size and high charge density of the Be²⁺ ion lead to significant polarization of the electron clouds of the coordinating water molecules, a phenomenon that is central to the synergetic effect observed in its hydrogen bonding. researchgate.net

Lattice Dynamics Simulations and Phonon Spectrum Modeling

Lattice dynamics simulations are a powerful tool for understanding the vibrational properties of crystalline materials. These simulations can predict the phonon dispersion curves and the phonon density of states (PDOS), which are directly related to various thermodynamic properties and can be compared with experimental data from inelastic neutron scattering and Raman spectroscopy.

For a complex hydrated salt like beryllium selenate tetrahydrate, the phonon spectrum can be conceptually divided into several regions:

Acoustic Modes: Low-frequency vibrations corresponding to the collective, in-phase motion of the unit cell.

External Librational and Translational Modes: Intermediate frequency modes involving the rotational and translational motions of the water molecules and selenate ions.

Internal Modes: High-frequency vibrations corresponding to the internal stretching and bending modes of the selenate ions and water molecules.

Computational studies on hydrated sulfates and other crystalline hydrates have demonstrated that DFT-based lattice dynamics calculations can accurately reproduce experimental vibrational spectra. researchgate.net These calculations typically involve the computation of the dynamical matrix, from which the phonon frequencies and eigenvectors are obtained.

Table 2: Predicted Phonon Mode Regions for BeSeO₄·4H₂O

| Frequency Range (cm⁻¹) | Vibrational Mode Type | Involved Species |

|---|---|---|

| < 200 | Acoustic and External Translational Modes | Entire unit cell, Be(H₂O)₄²⁺ and SeO₄²⁻ units |

| 200 - 600 | External Librational and Be-O Stretching | H₂O librations, SeO₄²⁻ librations, Be(H₂O)₄²⁺ cage modes |

| 600 - 1000 | H₂O Wagging/Rocking and Se-O Bending | H₂O, SeO₄²⁻ |

| 1000 - 1700 | H-O-H Bending | H₂O |

| > 3000 | O-H Stretching | H₂O |

This table is a theoretical prediction based on lattice dynamics studies of analogous hydrated compounds. researchgate.netstanford.edu

The coupling between the librational modes of the water molecules and the lattice phonons is a key feature that can be elucidated through these simulations. stanford.edu This coupling is influenced by the strength of the hydrogen bonds and the coordination environment of the water molecules.

Modeling of Hydrogen Bond Interactions and Synergetic Effects

The hydrogen bonding network in this compound is a critical determinant of its crystal structure and stability. Computational modeling, through both static DFT calculations and dynamic simulations like molecular dynamics (MD), is essential for a detailed understanding of these interactions. acs.orgmdpi.com

The "synergetic effect" in hydrated beryllium salts refers to the strengthening of the hydrogen bonds formed by the water molecules that are coordinated to the highly polarizing Be²⁺ ion. researchgate.net This effect can be quantified computationally by examining the geometric and energetic parameters of the hydrogen bonds.

Modeling Approaches:

DFT Calculations on Clusters: By modeling a cluster of atoms representing the local environment of a hydrogen bond, one can calculate the interaction energy, bond lengths, and vibrational frequency shifts. acs.orgaip.org

Periodic DFT Calculations: These calculations on the full crystal structure provide a more accurate description by including the long-range electrostatic interactions and the constraints of the crystal lattice. ucl.ac.uk

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can capture the dynamic nature of the hydrogen bond network, including proton transfer events and the effects of temperature on the hydrogen bond geometry.

Table 3: Key Parameters in Hydrogen Bond Modeling

| Parameter | Description | Relevance to BeSeO₄·4H₂O |

|---|---|---|

| O-H···O Distance | The distance between the donor oxygen, the hydrogen, and the acceptor oxygen. | Shorter distances generally indicate stronger bonds. |

| Hydrogen Bond Angle | The angle formed by O-H···O. | Angles closer to 180° are typically indicative of stronger, more linear hydrogen bonds. |

| Interaction Energy | The energy difference between the hydrogen-bonded complex and the isolated monomers. | A direct measure of the hydrogen bond strength. |

| O-H Vibrational Frequency Shift | The red-shift of the O-H stretching frequency upon hydrogen bond formation. | The magnitude of the shift correlates with the bond strength. nih.gov |

This table outlines the primary parameters used in the computational modeling of hydrogen bonds.

Computational studies on similar hydrated systems have shown that the synergetic effect leads to significantly shorter O-H···O distances and larger red-shifts in the O-H stretching frequencies for water molecules coordinated to the metal cation compared to bulk water. researchgate.net

Prediction of Structural and Spectroscopic Properties

A primary goal of theoretical and computational research is the accurate prediction of a material's properties. For this compound, this includes its equilibrium crystal structure and its vibrational spectra (Infrared and Raman).

Structural Prediction: Using energy minimization techniques based on DFT or force fields, it is possible to predict the lattice parameters and atomic positions of the crystal. For known structures, these calculations can be used to refine the positions of hydrogen atoms, which are often difficult to determine accurately from X-ray diffraction experiments alone. acs.org

Spectroscopic Prediction: Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental spectra. By calculating the vibrational frequencies and their corresponding IR and Raman intensities, one can assign the observed spectral bands to specific atomic motions. libretexts.orgwikipedia.orgnih.gov

For BeSeO₄·4H₂O, the vibrational spectrum is complex due to the presence of multiple polyatomic units. Theoretical calculations can help to disentangle the overlapping vibrational modes of the selenate ion, the hydrated beryllium cation, and the water molecules. diva-portal.org

Table 4: Comparison of Experimental and Theoretical Approaches for Vibrational Spectroscopy

| Aspect | Experimental Approach (IR/Raman) | Theoretical Approach (DFT) |

|---|---|---|

| Data Obtained | Frequencies and intensities of vibrational bands. | Frequencies, intensities, and atomic displacement vectors for each mode. |

| Interpretation | Based on group theory and comparison with known compounds. | Direct assignment of bands to specific vibrational modes. |

| Limitations | Overlapping bands can be difficult to assign. Some modes may be inactive. | Accuracy depends on the level of theory and the model used. Anharmonic effects can be challenging to include. libretexts.org |

This table compares the strengths and limitations of experimental and theoretical vibrational spectroscopy.

Recent advancements in computational methods, such as the inclusion of anharmonic effects, are leading to increasingly accurate predictions of vibrational spectra, providing a powerful synergy between theory and experiment in the study of complex materials like this compound. researchgate.net

Advanced Research Methodologies and Techniques

Application of Synchrotron X-ray Diffraction for High-Resolution Structural Studies

Single-crystal X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials. For beryllium selenate (B1209512) tetrahydrate, this method has been instrumental in determining its fundamental crystal structure. researchgate.netunivie.ac.at Studies have revealed that BeSeO₄·4H₂O crystallizes in the orthorhombic space group Cmca. researchgate.netuctm.edu The structure is composed of isolated tetraaqua-beryllium(II) cations, [Be(H₂O)₄]²⁺, and selenate anions, SeO₄²⁻. These ionic tetrahedra are linked together by an extensive and robust network of hydrogen bonds. researchgate.netimedpub.com

The use of a synchrotron light source for X-ray diffraction offers significant advantages over conventional laboratory X-ray sources, elevating the precision of such structural studies. The key benefits include:

High Brilliance and Flux: Synchrotron radiation is exceptionally intense, which allows for the analysis of much smaller or weakly diffracting crystals. This is particularly advantageous for materials that are challenging to crystallize into large, high-quality specimens.

Tunable Wavelengths: The ability to select specific X-ray wavelengths is crucial for advanced experiments like resonant diffraction, which can be used to differentiate between elements with similar atomic numbers or to probe the electronic states of specific atoms.

High Collimation: The highly parallel nature of the synchrotron beam results in diffraction peaks with very high resolution and minimal background noise, enabling the precise determination of lattice parameters and atomic positions.

High-resolution diffraction data, especially from studies conducted at varying temperatures (e.g., ambient and liquid nitrogen temperatures), have shown that contrary to typical behavior, the unit cell volume and the average Be-O and Se-O bond distances in beryllium selenate tetrahydrate increase as the temperature decreases. uctm.edu This unusual thermal expansion behavior highlights the complex interplay of forces within the crystal lattice, which can be investigated in great detail using the superior resolution of synchrotron X-ray diffraction.

Table 1: Crystallographic Data for this compound at Ambient Temperature This table is interactive. You can sort and filter the data.

Neutron Diffraction for Precise Hydrogen Atom Localization

While X-ray diffraction excels at mapping the electron density of heavier atoms, it is notoriously weak for locating hydrogen atoms. This is because hydrogen has only one electron, making it nearly invisible to X-rays, especially in the presence of electron-rich atoms like selenium. To overcome this limitation, neutron diffraction is the definitive technique. nih.govresearchgate.net

Neutrons interact with atomic nuclei rather than electron clouds. The scattering cross-section of an element for neutrons does not depend systematically on its atomic number, and importantly, hydrogen (and its isotope deuterium) has a significant scattering cross-section, making it readily detectable.

For this compound, the crystal structure is held together by an intricate network of hydrogen bonds between the tetraaqua-beryllium(II) cations and the selenate anions. uctm.edu X-ray diffraction can only infer the positions of hydrogen atoms based on shortened oxygen-oxygen distances. Neutron diffraction, however, can directly and precisely locate these hydrogen atoms. nih.gov

Key research findings from applying neutron diffraction would include:

Accurate O-H Bond Distances: Determining the precise bond lengths within the coordinated water molecules.

H-O-H Bond Angles: Resolving the exact geometry of the water molecules.

Hydrogen Bond Geometry: Mapping the precise lengths and angles of the O-H···O hydrogen bonds, providing a complete and unambiguous description of the hydrogen-bonding scheme.

Although a specific neutron diffraction study on BeSeO₄·4H₂O is not widely reported, the technique has been successfully applied to the isostructural beryllium sulfate (B86663) tetrahydrate (BeSO₄·4H₂O), confirming its necessity for a complete structural understanding of this class of compounds. uctm.edu Such an analysis of the selenate analogue is critical for accurately modeling the forces governing its structure and properties.

In-situ Spectroscopic Techniques for Dynamic Process Monitoring

In-situ spectroscopic techniques allow researchers to monitor chemical and physical changes in a material as they happen, typically as a function of temperature, pressure, or chemical environment. For this compound, vibrational spectroscopy (Infrared and Raman) and thermal analysis methods are particularly powerful.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of molecules. Studies on BeSeO₄·4H₂O have used IR and Raman spectroscopy to identify the characteristic vibrations of the SeO₄²⁻ anion and the [Be(H₂O)₄]²⁺ cation. researchgate.netuctm.edu A specialized technique involves using matrix-isolated HDO molecules within the crystal lattice. The shift in the O-D stretching frequency provides a very sensitive measure of the strength of the hydrogen bonds formed by the water molecules. researchgate.netuctm.edu

Thermal Analysis (TG, DTA, DSC): Thermogravimetric analysis (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are used to study the thermal stability and dehydration processes of hydrated salts. uctm.edu For BeSeO₄·4H₂O, these methods show how the four water molecules are lost upon heating. uctm.edu

By combining these techniques, for instance in a TG-FTIR setup where an infrared spectrometer is coupled to the thermogravimetric analyzer, researchers can monitor dynamic processes in real-time. As the temperature of a BeSeO₄·4H₂O sample is increased, the TG curve measures the mass loss corresponding to the release of water, while the simultaneously recorded IR spectra show the disappearance of vibrational bands associated with water molecules and any subsequent changes in the structure of the anhydrous beryllium selenate. uctm.edu This provides a detailed picture of the dehydration mechanism, including the temperatures of each step and the nature of the intermediate phases.

Advanced Microscopy for Morphological and Surface Analysis

Advanced microscopy techniques are essential for characterizing the external crystal shape (morphology) and surface features from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM): SEM is widely used to obtain high-resolution images of a sample's surface. For this compound, SEM would be employed to visualize the habit (external shape) of the synthesized crystals, their size distribution, and the topography of their faces. It can reveal features such as crystal growth steps, etch pits, or intergrowth of multiple crystals. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , SEM can also perform elemental analysis, confirming the presence and relative distribution of beryllium, selenium, and oxygen on the crystal surface, thus verifying chemical homogeneity. While direct SEM studies on BeSeO₄·4H₂O are not prominent in the literature, the technique is standard for characterizing related selenate compounds. imedpub.com

Atomic Force Microscopy (AFM): For even higher surface resolution, AFM can be used. AFM utilizes a fine-tipped probe to scan the sample surface, providing a three-dimensional topographical map with nanoscale resolution. This technique could be used to study the crystal growth mechanisms of this compound at a molecular level, imaging individual growth terraces and atomic-scale defects on the crystal faces.

Transmission Electron Microscopy (TEM): TEM provides information about the internal structure of a material. By passing a beam of electrons through an ultrathin slice of a crystal, TEM can be used to identify internal defects such as dislocations, stacking faults, and grain boundaries. Selected Area Electron Diffraction (SAED), a technique performed within a TEM, can be used to verify the crystallographic structure of nano-sized domains within a larger crystal.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | BeSeO₄·4H₂O |

| Beryllium sulfate tetrahydrate | BeSO₄·4H₂O |

| Beryllium selenate | BeSeO₄ |

| Calcium-barium selenate | Ca₀.₅Ba₀.₅Se₂O₅ |

Future Research Directions and Unexplored Avenues

Exploration of Anhydrous Beryllium Selenate (B1209512) and Lower Hydrates

The thermal dehydration of beryllium selenate tetrahydrate (BeSeO₄·4H₂O) offers a pathway to its lower hydrates and the anhydrous form, which are less studied. The process typically involves a stepwise removal of water molecules, which can be monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). uctm.edu

Beryllium selenate dihydrate (BeSeO₄·2H₂O) can be prepared by dehydrating the tetrahydrate over a desiccant like phosphorus pentoxide (P₂O₅) for an extended period. uctm.edu The anhydrous form, beryllium selenate (BeSeO₄), is obtained by heating the tetrahydrate to around 300°C. uctm.edu

Further research is needed to fully characterize the intermediate hydrates, as their stability intervals can be narrow and dependent on experimental conditions. uctm.edu While X-ray powder diffraction has been used to determine the lattice parameters of the dihydrate and anhydrous forms, single-crystal X-ray diffraction studies would provide more precise structural data, including bond lengths and angles, which are crucial for a deeper understanding of these compounds. uctm.eduresearchgate.net A key finding is that BeSeO₄ is isostructural with anhydrous beryllium sulfate (B86663) (BeSO₄), crystallizing in the tetragonal space group I-4. uctm.edu

Table 1: Lattice Parameters of Beryllium Selenate Hydrates and Anhydrous Form

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| BeSeO₄·4H₂O | Orthorhombic | Cmca | 11.920(1) | 11.449(1) | 10.764(1) | - | 1468.8 |

| BeSeO₄·2H₂O | Orthorhombic | - | 5.843(2) | 9.790(3) | 4.692(1) | - | 268.4 |

| BeSeO₄ | Tetragonal | I-4 | 4.648(1) | - | 7.084(3) | - | 153.1 |

Data sourced from references researchgate.netuctm.edu.

Investigation of Solid Solutions Involving this compound

The ability of beryllium selenate to form solid solutions and double salts is an area ripe for exploration. Studies on three-component systems, such as BeSeO₄-MSeO₄-H₂O (where M can be Co, Ni, Cu, Zn), have demonstrated the formation of double salts, indicating complex formation processes in solution. uctm.edu For example, co-crystallization from aqueous solutions containing beryllium selenate and potassium selenate (K₂SeO₄) yields a new compound, potassium beryllium selenate dihydrate (K₂Be(SeO₄)₂·2H₂O). researchgate.netresearchgate.net Similarly, double salts with ammonium (B1175870) selenate ((NH₄)₂SeO₄) and rubidium sulfate (Rb₂SO₄) have been synthesized. researchgate.netresearchgate.net

These findings suggest that this compound can serve as a building block for more complex structures. Future research could focus on systematically exploring a wider range of co-crystallization partners to create a library of new materials. Investigating the properties of these solid solutions is also crucial, as they may exhibit unique optical, thermal, or electrical characteristics. nih.gov The structural similarities between selenates and sulfates, as well as fluoroberyllates, suggest that a wide range of isostructural solid solutions could be synthesized. nih.govmdpi.com

Advanced Spectroscopic Probes for Detailed Intermolecular Interactions

Vibrational spectroscopy, particularly infrared (IR) and Raman techniques, has been instrumental in understanding the intermolecular forces within this compound. researchgate.netuctm.edu A key feature is the presence of very strong hydrogen bonds, which are a consequence of the high ionic potential of the beryllium ion (Be²⁺). This "synergetic effect" significantly increases the acidity of the water molecules coordinated to the beryllium ion, leading to stronger interactions with the selenate (SeO₄²⁻) anions. uctm.eduresearchgate.net

Advanced spectroscopic methods can provide deeper insights. The use of matrix isolation for studying the vibrations of isotopically dilute HDO molecules within the crystal lattice has allowed for a detailed analysis of the hydrogen bond strengths and the energetic distortion of the water molecules. researchgate.netresearchgate.net For instance, the O-D stretching frequencies (νOD) provide a direct measure of the strength of individual hydrogen bonds. researchgate.net Future studies could employ other advanced techniques, such as X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES), to probe the electronic structure and chemical state of the constituent elements. xpsfitting.com While techniques like ICP-MS are used for quantifying beryllium, they are less suited for probing the specific intermolecular interactions within the crystal structure itself. mdpi.com

Table 2: Spectroscopic Data for Hydrogen Bonding in this compound

| Spectroscopic Probe | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy (Matrix-isolated HDO) | Two νOD bands observed at 2327 and 2239 cm⁻¹ | Indicates very strong hydrogen bonds. The limited number of bands is due to similar Ow···O bond distances and strong Be–OH₂ and Ow···OSeO₃ interactions. researchgate.net |

| Enthalpy of Dehydration (DSC) | ΔHdeh = 234.0 kJ mol⁻¹ | Higher than that of BeSO₄·4H₂O, indicating stronger hydrogen bonds in the selenate compound. uctm.eduresearchgate.net |

Data sourced from reference uctm.eduresearchgate.net.

Theoretical Prediction and Experimental Validation of Novel Beryllium Selenate Phases

Computational chemistry provides powerful tools for predicting the existence and properties of new materials. While experimental work has identified the tetrahydrate, dihydrate, and anhydrous forms of beryllium selenate, theoretical calculations could guide the search for other, potentially metastable, phases. uctm.eduuctm.edu Density functional theory (DFT) has been successfully used to confirm the crystal structure of synthesized beryllium compounds and could be applied to predict novel beryllium selenate phases under different pressure and temperature conditions. rsc.org

For example, first-principles calculations could be used to explore the potential energy surface of the Be-Se-O-H₂O system to identify other stable or metastable crystal structures. researchgate.net Such theoretical predictions, when combined with experimental efforts, can accelerate the discovery of new materials. The synthesis of an acentric anhydrous beryllium carbonate through a laser-heated diamond anvil cell, guided by DFT calculations, serves as a model for how such a combined approach could be applied to the beryllium selenate system. rsc.org

Role of this compound as a Precursor in Inorganic Materials Synthesis (Non-Prohibited Applications)

This compound can serve as a valuable precursor for the synthesis of other inorganic materials. Its controlled thermal decomposition yields anhydrous beryllium selenate, a compound that can be a starting point for solid-state reactions to produce complex beryllium-containing oxides or other chalcogenides. uctm.edu The synthesis of high-tech ceramics often involves the calcination of precursor salts, and beryllium selenate could potentially find use in such applications. uctm.edu

Furthermore, its use in solution chemistry allows for the synthesis of a variety of double salts, such as K₂Be(SeO₄)₂·2H₂O and (NH₄)₂Be(SeO₄)₂·2H₂O, through co-crystallization. uctm.eduresearchgate.net These double salts are new chemical compounds in their own right, with distinct crystal structures and properties. Future research could explore the use of this compound as a precursor in solvothermal or hydrothermal synthesis methods to create novel nanostructured materials. The general reactivity of selenates and their ability to form diverse structures suggest that this compound is a versatile starting material for inorganic synthesis. americanelements.com

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Beryllium Selenate Tetrahydrate (BeSeO₄·4H₂O) relevant to laboratory handling?

- Answer : The compound crystallizes as colorless orthorhombic crystals and is highly hygroscopic. Its molecular weight is 224.031 g/mol (CAS RN: 10039-31-3). Solubility in water is critical for experimental design; limited data suggest moderate solubility (~49 g/100 g solution at 25°C), though discrepancies exist between sources. Structural studies confirm tetrahydrate stability under ambient conditions, but decomposition occurs at elevated temperatures or low pH .

Q. How can researchers safely synthesize this compound for experimental use?

- Answer : A common method involves reacting beryllium hydroxide (Be(OH)₂) with selenic acid (H₂SeO₄) in aqueous solution under controlled pH and temperature. Crystallization is achieved by slow evaporation at 25–30°C. Monitoring hydration states (e.g., hexahydrate vs. tetrahydrate) is essential, as seen in analogous magnesium selenate systems .

Q. What methodologies are recommended for determining the solubility of this compound in aqueous solutions?

- Answer : Use gravimetric analysis or ion-selective electrodes to measure solubility across varying selenic acid concentrations (0–15 molal) and temperatures (e.g., 25–50°C). Comparative studies with magnesium selenate systems suggest phase transitions (e.g., tetrahydrate to anhydrous forms) at high acid concentrations, requiring XRD validation of precipitated phases .

Advanced Research Questions

Q. How do spectroscopic techniques elucidate the structural integrity of this compound in solution?

- Answer : Raman and infrared spectroscopy identify vibrational modes of SeO₄²⁻ ions and water ligands. For solid-state analysis, X-ray diffraction (XRD) confirms orthorhombic symmetry, while thermal gravimetric analysis (TGA) quantifies dehydration steps. Reference spectra from beryllium sulfate tetrahydrate (structurally analogous) provide validation benchmarks .

Q. What experimental designs mitigate respiratory toxicity risks when studying this compound in vivo?

- Answer : Rodent models (e.g., Fischer-344 rats) exposed via inhalation require dose-response protocols (e.g., 0.8–4.05 mg/m³ for 1–50 minutes) with endpoints like histopathology (pneumonitis, necrosis) and mortality rates. Use negative-pressure enclosures and HEPA filtration to minimize researcher exposure. Chronic studies should monitor latency periods for granuloma formation .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Answer : Discrepancies (e.g., 49 g/100 g vs. unverified higher values) arise from hydration state variability, impurities, or measurement conditions. Cross-validate via replicate experiments under standardized conditions (25°C, pH 7). Compare with structurally similar compounds (e.g., BeSO₄·4H₂O, solubility 37–67.2 g/100 g) to identify methodological biases .

Q. What ecotoxicological frameworks assess the environmental impact of this compound in aquatic systems?

- Answer : Algal bioassays (e.g., Chlamydomonas reinhardtii) exposed to 0.8–66 mg/L BeSeO₄·4H₂O quantify growth inhibition and adaptive responses. Pair LC₅₀ values with speciation modeling (e.g., Be²⁺ vs. Be(OH)₂) to predict bioavailability. Field studies should monitor selenium bioaccumulation in benthic organisms .

Methodological Considerations

- Toxicity Testing : Prioritize acute exposure studies (≤72 hours) for rapid hazard assessment, while chronic protocols (≥72 weeks) evaluate carcinogenic potential via oral or inhalation routes .

- Structural Analysis : Combine XRD for crystallography, TGA for hydration stability, and FTIR for ligand bonding dynamics. Reference Georgiev et al. (2008) for comparative sulfate-selenate hydrate analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.